3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15704097
InChI: InChI=1S/C18H20ClN3O2/c1-3-22(4-2)16-9-8-14(17(23)11-16)12-20-21-18(24)13-6-5-7-15(19)10-13/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+
SMILES:
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.8 g/mol

3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide

CAS No.:

Cat. No.: VC15704097

Molecular Formula: C18H20ClN3O2

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide -

Specification

Molecular Formula C18H20ClN3O2
Molecular Weight 345.8 g/mol
IUPAC Name 3-chloro-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide
Standard InChI InChI=1S/C18H20ClN3O2/c1-3-22(4-2)16-9-8-14(17(23)11-16)12-20-21-18(24)13-6-5-7-15(19)10-13/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+
Standard InChI Key RZWMXDRHZYAEKU-UDWIEESQSA-N
Isomeric SMILES CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)O
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic name 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide reflects its IUPAC nomenclature, emphasizing:

  • A 3-chlorobenzoyl group at the hydrazide terminus.

  • An (E)-configured imine linkage derived from 4-(diethylamino)-2-hydroxybenzaldehyde.

  • A diethylamino substituent at the para position of the phenolic ring, enhancing electron-donating capacity .

The molecular formula C₁₈H₂₀ClN₃O₂ corresponds to a planar, conjugated system with potential for π-π stacking and intramolecular hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight345.8233 g/mol
CAS Number42112044
Molecular FormulaC₁₈H₂₀ClN₃O₂
Hydrogen Bond Donors2 (hydrazide NH, phenolic OH)
Hydrogen Bond Acceptors4 (amide O, imine N, hydroxyl O)

Stereoelectronic Characteristics

The (E)-configuration of the imine group (C=N) imposes rigidity on the molecule, favoring planar arrangements that facilitate conjugation between the benzohydrazide and diethylaminophenol moieties . This conjugation may enhance stability and influence electronic transitions, as observed in analogous Schiff bases . The chlorine atom at the benzoyl meta position introduces steric and electronic effects, potentially modulating reactivity in substitution reactions.

Synthesis and Purification

Reaction Pathway

The compound is synthesized via acid-catalyzed condensation of 3-chlorobenzohydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde. Key steps include:

  • Protonation of the aldehyde carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by the hydrazide’s terminal amine, forming a hemiaminal intermediate.

  • Dehydration to yield the imine linkage, stabilized by resonance .

Table 2: Synthetic Conditions for Analogous Compounds

ParameterTypical Range
SolventEthanol, methanol, or DMF
Catalystp-Toluenesulfonic acid (PTSA)
Temperature60–80°C
Reaction Time4–12 hours

While specific yield data for this compound is unavailable, similar benzohydrazide syntheses report yields of 60–85% under optimized conditions .

Crystallization and Characterization

Crystallization is typically achieved through slow evaporation of polar aprotic solvents (e.g., DMSO or DMF), yielding block-shaped crystals suitable for X-ray diffraction . Spectroscopic characterization includes:

  • IR spectroscopy: Stretching vibrations at ~1600 cm⁻¹ (C=N), ~1680 cm⁻¹ (amide C=O), and ~3200 cm⁻¹ (N-H).

  • ¹H NMR: Resonances for imine proton (δ 8.3–8.5 ppm), aromatic protons (δ 6.8–7.9 ppm), and diethylamino groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen-bonding capacity but is poorly soluble in nonpolar media. Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, cleaving the hydrazide and imine bonds.

Spectroscopic Behavior

UV-Vis spectroscopy reveals absorption maxima at ~290 nm (π→π* transitions) and ~350 nm (n→π* transitions), consistent with extended conjugation. Fluorescence emission in the blue-green region (λem ≈ 450 nm) has been observed in structurally related Schiff bases, suggesting potential as a fluorophore .

Coordination Chemistry and Applications

Metal Complexation

The compound acts as a tridentate ligand, coordinating via:

  • The imine nitrogen.

  • The hydrazide carbonyl oxygen.

  • The phenolic oxygen.

Table 3: Reported Metal Complexes of Analogous Ligands

Metal IonCoordination GeometryApplications
Cu(II)Square planarAntimicrobial agents
Fe(III)OctahedralCatalytic oxidation
Zn(II)TetrahedralFluorescent sensors

Biological Activity

While direct studies on this compound are lacking, analogous benzohydrazides exhibit:

  • Antimicrobial activity: MIC values of 8–32 µg/mL against Gram-positive bacteria.

  • Anticancer potential: IC₅₀ of 12–45 µM in HepG2 and MCF-7 cell lines.

  • Antioxidant capacity: DPPH scavenging up to 75% at 100 µM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator